6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-8-4-12-10-9(7-2-1-3-7)5-13-14(10)6-8/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQKTHFENPUUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C3N=CC(=CN3N=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable diketone or aldehyde under acidic or basic conditions.
Cyclobutyl Substitution: The cyclobutyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the pyrazolo[1,5-a]pyrimidine core in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.
Substitution: The bromine atom at the 6-position is a good leaving group, making the compound amenable to various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: 3-cyclobutylpyrazolo[1,5-a]pyrimidine.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazolo[1,5-a]pyrimidine derivatives on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. They may exhibit activity against various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutyl group can influence the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
Structural Modifications at Position 3
Substituents at position 3 significantly influence the physicochemical and biological properties of pyrazolo[1,5-a]pyrimidines. Key analogs include:
Key Observations:
Modifications at Position 6
The bromine atom at position 6 is a critical handle for diversification. Comparative analogs include:
Key Observations:
Biological Activity
6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in recent years due to its potential biological activities, particularly as a selective inhibitor of various kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H10BrN3. Its structure features a bromine atom at the 6-position and a cyclobutyl group at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold, which is known for its diverse biological properties.
Research indicates that this compound functions primarily as an inhibitor of protein kinases. Specifically, it has shown significant inhibitory effects on Pim-1 kinase, which is implicated in various cancers due to its role in regulating cell survival and proliferation. The compound's mechanism involves the suppression of phosphorylation processes critical for oncogenic signaling pathways.
Inhibition Profiles
In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, it was found that this compound exhibited nanomolar potency against Pim-1 and Flt-3 kinases. The selectivity profile of this compound was assessed against a panel of 119 oncogenic kinases. The results indicated that it inhibited Pim-1 with over 98% efficacy at a concentration of 1 μM while maintaining a favorable safety profile with minimal off-target effects on other kinases.
Table: Kinase Inhibition Data
| Kinase | % Inhibition at 1 μM |
|---|---|
| Pim-1 | >98% |
| TRKC | 96% |
| Flt-3 | >90% |
| TRKB | >90% |
| Other Kinases | Varies |
Cellular Assays
Further investigations included cellular assays to evaluate the compound's effect on cancer cell lines. In clonogenic survival assays, this compound significantly reduced colony formation in cancer cells, indicating its potential as an anticancer agent through the inhibition of key survival pathways mediated by Pim-1.
Case Study 1: Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability. The IC50 values were determined to be in the low nanomolar range for several tested lines, supporting its role as a potent anticancer agent.
Case Study 2: MALT1 Inhibition
In addition to its effects on Pim-1, this compound has been identified as a potential inhibitor of MALT1 proteolytic activity. This property suggests its utility in treating autoimmune disorders and certain hematological malignancies where MALT1 plays a crucial role in disease progression.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound exhibits low toxicity profiles in vitro. Further studies are necessary to fully elucidate its safety in vivo and to establish therapeutic windows for clinical applications.
Q & A
Q. What are the primary synthetic routes for preparing 6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
The most common method involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or α,β-unsaturated systems. For example, NH-3-aminopyrazoles react with alkoxymethylene-β-dicarbonyl compounds under reflux in ethanol or DMF to form the pyrazolo[1,5-a]pyrimidine core. Bromination at position 6 is typically achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF at 0–25°C. The cyclobutyl group at position 3 can be introduced via Suzuki-Miyaura coupling with cyclobutylboronic acid, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) . Yield optimization depends on temperature control, stoichiometric ratios, and catalyst loading.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclobutyl protons appear as multiplet signals at δ 2.0–3.0 ppm; bromine induces deshielding in adjacent carbons).
- X-ray Diffraction (XRD) : Resolves regiochemical ambiguities, as seen in crystal structures of analogous brominated pyrazolo[1,5-a]pyrimidines (e.g., bond angles and packing patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₀BrN₄ requires m/z 281.0032).
- HPLC-PDA : Ensures >95% purity, critical for biological assays .
Advanced Research Questions
Q. How can researchers overcome challenges in introducing the cyclobutyl group at position 3 while maintaining regioselectivity?
The steric bulk of the cyclobutyl group complicates coupling reactions. Strategies include:
- Using Pd-catalyzed cross-coupling under microwave irradiation (e.g., 100°C, 30 min) to enhance reaction efficiency.
- Protecting the pyrimidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.
- Screening ligands (e.g., XPhos) to improve catalyst turnover in Suzuki-Miyaura reactions .
Q. What role does the bromine atom at position 6 play in modulating reactivity for further functionalization?
Bromine serves as a versatile handle for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For example:
- SNAr : Reacts with amines (e.g., piperidine) in DMSO at 80°C to yield 6-amino derivatives.
- Buchwald-Hartwig Amination : Requires Pd₂(dba)₃ and XantPhos to couple aryl bromides with primary/secondary amines. Comparative studies show bromine’s electronegativity increases electrophilicity at position 6, enabling selective modification over other positions .
Q. How do structural modifications of this compound impact its biological activity in kinase inhibition assays?
- Bromine Replacement : Substituting bromine with electron-withdrawing groups (e.g., CN, CF₃) enhances binding affinity to ATP pockets in kinases like CDK2.
- Cyclobutyl Optimization : Truncating the cyclobutyl ring to a methyl group reduces steric hindrance but decreases selectivity.
- Hybrid Derivatives : Adding a furan-2-ylmethyl amide (as in CAS 838583-32-7) improves solubility and pharmacokinetics .
Q. How should researchers address contradictions in reported biological data for pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies often arise from:
- Assay Conditions : Varying ATP concentrations (e.g., 1 μM vs. 10 μM) can alter IC₅₀ values.
- Cell Line Specificity : Differences in metabolic activity (e.g., HepG2 vs. HEK293) affect compound efficacy.
- Stereochemical Purity : Impurities in enantiomeric mixtures (e.g., 7-substituted derivatives) skew dose-response curves. Validate results using orthogonal assays (e.g., SPR, thermal shift) and enantiomerically pure samples .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
